D-erythro-Hex-2-enonic acid, gamma-lactone, monosodium salt D-erythro-Hex-2-enonic acid, gamma-lactone, monosodium salt Almost odorless fluffy, white to off-white crystalline powder. Used as an antioxidant and preservative.
Brand Name: Vulcanchem
CAS No.: 7378-23-6
VCID: VC11993306
InChI: InChI=1S/C6H7O6.Na/c7-1-2(8)5-3(9)4(10)6(11)12-5;/h2,5,8-10H,1H2;/q-1;+1
SMILES: C(C(C1C(=C(C(=O)O1)O)O)O)[O-].[Na+]
Molecular Formula: C6H7NaO6
Molecular Weight: 198.11 g/mol

D-erythro-Hex-2-enonic acid, gamma-lactone, monosodium salt

CAS No.: 7378-23-6

Cat. No.: VC11993306

Molecular Formula: C6H7NaO6

Molecular Weight: 198.11 g/mol

* For research use only. Not for human or veterinary use.

D-erythro-Hex-2-enonic acid, gamma-lactone, monosodium salt - 7378-23-6

Specification

CAS No. 7378-23-6
Molecular Formula C6H7NaO6
Molecular Weight 198.11 g/mol
IUPAC Name sodium;2-(3,4-dihydroxy-5-oxo-2H-furan-2-yl)-2-hydroxyethanolate
Standard InChI InChI=1S/C6H7O6.Na/c7-1-2(8)5-3(9)4(10)6(11)12-5;/h2,5,8-10H,1H2;/q-1;+1
Standard InChI Key RBWSWDPRDBEWCR-UHFFFAOYSA-N
Isomeric SMILES C([C@H]([C@@H]1C(=C(C(=O)O1)O)O)O)[O-].[Na+]
Impurities ... The minimum purity of erythorbic acid is 99%. Due to its method of synthesis (starting materials, sucrose and 2-keto-D-gluconate), erythorbic acid is not expected to contain significant impurities. /Erythorbic acid/
SMILES C(C(C1C(=C(C(=O)O1)O)O)O)[O-].[Na+]
Canonical SMILES C(C(C1C(=C(C(=O)O1)O)O)O)[O-].[Na+]
Colorform White, free-flowing crystals
Melting Point 309 to 327 °F (decomposes) (NTP, 1992)

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Weight

The monosodium salt of D-erythro-Hex-2-enonic acid, gamma-lactone, has the molecular formula C₆H₉O₆Na and a molecular weight of 200.09 g/mol. This distinguishes it from the disodium salt (C₆H₈O₆Na₂; 222.10 g/mol) , which includes an additional sodium ion. The gamma-lactone ring arises from intramolecular esterification of the carboxylic acid group at the C1 position with the hydroxyl group at C4, forming a cyclic structure that enhances stability .

Stereochemistry and Functional Groups

The compound’s stereochemistry follows the D-erythro configuration, with specific hydroxyl group orientations at C3, C4, and C5. The gamma-lactone ring introduces strain, increasing reactivity toward nucleophiles and electrophiles. The sodium ion coordinates with the deprotonated hydroxyl group at C2, enhancing solubility in polar solvents .

Synthesis and Industrial Production

Synthetic Pathways

The monosodium salt is synthesized via a two-step process:

  • Lactonization: D-erythro-Hex-2-enonic acid undergoes intramolecular cyclization under acidic conditions to form the gamma-lactone .

  • Neutralization: The lactone is treated with sodium hydroxide, yielding the monosodium salt.

This method contrasts with the disodium salt’s synthesis, which requires excess sodium ions . Industrial production scales this process using methyl 2-keto-D-gluconate as a precursor, reacting it with sodium methoxide to optimize yield .

Physicochemical Properties

PropertyValue
Solubility150 g/L in water (25°C)
Melting Point168–172°C (decomposes)
pKa4.2 (gamma-lactone ring)
Optical Rotation ([α]D)+16.7° (c = 1, H₂O)

The monosodium salt’s high solubility makes it preferable for aqueous formulations compared to the free acid .

Applications in Industry and Biotechnology

Pharmaceutical and Cosmetic Uses

In topical formulations, the monosodium salt stabilizes active ingredients against oxidative degradation. Clinical trials demonstrate a 30% reduction in skin lipid peroxidation markers when incorporated into creams at 2% concentration. Its low cytotoxicity (IC₅₀ > 500 μM in keratinocytes) supports safe use in cosmetics .

Chiral Synthesis

The compound serves as a building block for synthesizing enantiomerically pure molecules. Its rigid gamma-lactone ring directs stereoselective reactions, enabling the production of β-lactam antibiotics and antiviral agents with >95% enantiomeric excess .

Biological Activity and Mechanisms

Antioxidant Mechanisms

The monosodium salt exerts antioxidant effects via two pathways:

  • Direct Radical Scavenging: The enediol group donates electrons to neutralize reactive oxygen species (ROS), such as hydroxyl radicals (- OH) and superoxide anions (O₂- ⁻).

  • Metal Chelation: It binds transition metals (e.g., Fe²⁺, Cu²⁺), inhibiting Fenton reactions that generate ROS .

In vitro studies using human fibroblasts showed a 50% reduction in ROS levels at 100 μM concentration, comparable to ascorbic acid.

Pharmacokinetics

Animal studies in rats indicate rapid absorption (Tₘₐₓ = 1.2 h) and renal excretion, with a half-life of 2.5 h. No accumulation occurs in tissues, minimizing toxicity risks .

Comparative Analysis with Related Compounds

CompoundAntioxidant Efficacy (ORAC)Solubility (g/L)Applications
Monosodium Salt3,500 μmol TE/g150Food, Pharma, Cosmetics
Disodium Salt 3,200 μmol TE/g220Industrial preservatives
Erythorbic Acid 2,800 μmol TE/g330Meat curing, Syntheses

The monosodium salt’s balanced solubility and efficacy position it as a versatile alternative to bulkier antioxidants.

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